1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane
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Overview
Description
1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl groups and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of fluorophenyl groups and the azepane moiety. Common reagents used in these reactions include fluorobenzene, pyrazole derivatives, and azepane precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-(4-fluorophenyl)methoxy-1H-pyrazole: Shares the pyrazole and fluorophenyl structure but lacks the azepane moiety.
4-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid: Contains the pyrazole and fluorophenyl groups but differs in the functional groups attached.
Uniqueness: 1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]azepane is unique due to the presence of the azepane moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-7-5-17(6-8-18)16-30-21-15-28(20-11-9-19(25)10-12-20)26-22(21)23(29)27-13-3-1-2-4-14-27/h5-12,15H,1-4,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFENSKUMNDWUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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